N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine

Description

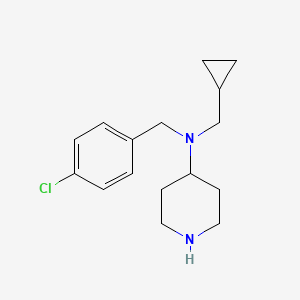

N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine is a piperidine-derived amine featuring a 4-chlorobenzyl group and a cyclopropylmethyl substituent on the nitrogen atom.

Properties

Molecular Formula |

C16H23ClN2 |

|---|---|

Molecular Weight |

278.82 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(cyclopropylmethyl)piperidin-4-amine |

InChI |

InChI=1S/C16H23ClN2/c17-15-5-3-14(4-6-15)12-19(11-13-1-2-13)16-7-9-18-10-8-16/h3-6,13,16,18H,1-2,7-12H2 |

InChI Key |

WYYWZCLBCYMWSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN(CC2=CC=C(C=C2)Cl)C3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethylamine in the presence of a base, followed by the introduction of the piperidine ring. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced amines or hydrocarbons.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

Medicine: Investigated for its pharmacological properties, including potential analgesic, anti-inflammatory, or antipsychotic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine would depend on its specific biological target. Generally, piperidine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of a piperidine core, a 4-chlorobenzyl group, and a cyclopropylmethyl substituent. Below is a detailed comparison with analogous compounds, focusing on structural variations, synthetic methodologies, yields, and substituent effects.

Structural Analogs with Piperidine Cores

Key Observations :

Key Observations :

- The target compound’s synthesis likely involves multi-step alkylation, similar to N-(4-Chlorobenzyl)cyclopropanamine hydrochloride, but with additional complexity due to the piperidine core .

- Yields for piperidine-based analogs (e.g., 61% in ) suggest moderate efficiency, possibly due to steric hindrance during coupling.

Substituent Effects on Physicochemical Properties

- Cyclopropylmethyl Group : Reduces metabolic oxidation compared to linear alkyl chains, a feature observed in cyclopropane-containing pharmaceuticals .

- Piperidine Core: Provides conformational rigidity, influencing receptor binding kinetics. For example, N-methylpiperidin-4-amine derivatives exhibit improved bioavailability over non-cyclic amines .

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties

| Property | Target Compound (Theoretical) | N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl | 4-(4-Chlorobenzyl)piperidin-4-amine diHCl |

|---|---|---|---|

| Molecular Weight | ~293.8 g/mol | 275.22 g/mol | 308.2 g/mol |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Low (organic solvents) | High (polar solvents due to HCl salt) | Moderate (aqueous HCl) |

| logP (Predicted) | ~3.2 | ~2.8 | ~2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.